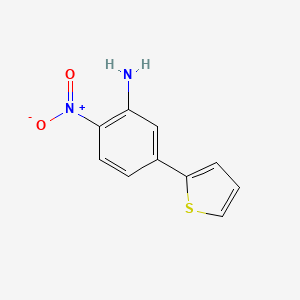

2-Nitro-5-(thiophen-2-yl)aniline

Description

BenchChem offers high-quality 2-Nitro-5-(thiophen-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-5-(thiophen-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-5-thiophen-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLRTOLFIYWLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635352 | |

| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849235-53-6 | |

| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(thiophen-2-yl)aniline

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Nitro-5-(thiophen-2-yl)aniline, a key intermediate in the development of various pharmaceutically active compounds and functional materials. The synthesis leverages the powerful Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This document will delve into the strategic considerations behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the mechanistic underpinnings of the key transformation. Furthermore, it includes a summary of expected analytical data for the characterization of the final product, ensuring scientific rigor and reproducibility.

Introduction and Strategic Rationale

The synthesis of biaryl and heteroaryl anilines is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of bioactive molecules and functional organic materials. The target molecule, 2-Nitro-5-(thiophen-2-yl)aniline, incorporates a nitroaniline scaffold linked to a thiophene ring, a common pharmacophore. The strategic disconnection of this molecule logically points towards a cross-coupling reaction to form the C-C bond between the aniline and thiophene rings.

While several cross-coupling methodologies exist, the Suzuki-Miyaura reaction was selected as the core transformation for this guide due to its numerous advantages:

-

Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on both coupling partners.

-

High Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its compatibility with a wide array of functional groups, a critical feature when dealing with multi-functionalized molecules like our target.

-

Commercial Availability of Reagents: Both the required boronic acids and palladium catalysts are readily available from commercial sources, facilitating the accessibility of this synthetic route.

-

Well-Established and Reliable: The Suzuki-Miyaura reaction is a well-understood and extensively documented transformation, providing a high degree of confidence in its successful implementation.

The overall synthetic strategy is a two-step process, commencing with the preparation of a suitable halo-nitroaniline precursor, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with 2-thienylboronic acid.

Synthetic Pathway Overview

The synthesis of 2-Nitro-5-(thiophen-2-yl)aniline is accomplished via the following two-stage pathway:

Stage 1: Synthesis of 5-Bromo-2-nitroaniline (Precursor)

The synthesis begins with the bromination of commercially available 2-nitroaniline. This electrophilic aromatic substitution reaction introduces a bromine atom at the 5-position, activated by the amino group and directed by the existing substituents.

Stage 2: Suzuki-Miyaura Cross-Coupling

The synthesized 5-Bromo-2-nitroaniline is then coupled with 2-thienylboronic acid using a palladium catalyst and a suitable base to yield the final product, 2-Nitro-5-(thiophen-2-yl)aniline.

Caption: Overall synthetic workflow for 2-Nitro-5-(thiophen-2-yl)aniline.

Detailed Experimental Protocols

Stage 1: Synthesis of 5-Bromo-2-nitroaniline

Materials:

-

2-Nitroaniline

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-nitroaniline (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2-nitroaniline as a solid.

Stage 2: Suzuki-Miyaura Cross-Coupling for 2-Nitro-5-(thiophen-2-yl)aniline

Materials:

-

5-Bromo-2-nitroaniline (from Stage 1)

-

2-Thienylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium carbonate (K₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Deionized water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating mantle

-

Condenser

-

Inert gas supply (Argon or Nitrogen)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a Schlenk flask, combine 5-bromo-2-nitroaniline (1.0 eq.), 2-thienylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v) to the reaction flask via syringe.

-

Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Nitro-5-(thiophen-2-yl)aniline as a solid.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-nitroaniline to form a Pd(II) complex. This is often the rate-determining step of the cycle.

-

Transmetalation: The organic group from the 2-thienylboronic acid is transferred to the palladium center. This step is facilitated by the base (potassium carbonate), which activates the boronic acid.

-

Reductive Elimination: The two organic moieties (the nitroaniline and the thiophene) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.

Expected Characterization Data

The successful synthesis of 2-Nitro-5-(thiophen-2-yl)aniline should be confirmed by a suite of analytical techniques. Below is a table summarizing the expected quantitative and qualitative data.

| Analysis | Expected Results |

| Appearance | Yellow to orange solid |

| Yield (Suzuki Coupling) | 70-90% (typical) |

| Purity (by HPLC) | >98% |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2-8.0 (d, 1H, Ar-H ortho to NO₂), ~7.5-7.3 (m, 2H, Ar-H and Thiophene-H), ~7.2-7.0 (m, 2H, Thiophene-H), ~6.8-6.6 (d, 1H, Ar-H ortho to NH₂), ~6.0-5.8 (br s, 2H, NH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145-143 (C-NO₂), ~142-140 (C-S), ~135-133 (C-NH₂), ~130-120 (Aromatic and Thiophene CH carbons), ~118-116 (C ortho to NH₂) |

| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching), ~1580-1560 and ~1340-1320 (N-O stretching of NO₂ group), ~1620 (N-H bending) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ corresponding to the molecular weight of C₁₀H₈N₂O₂S |

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.

-

Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.

-

Organic Solvents: Flammable and should be handled away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This technical guide outlines a reliable and efficient synthetic pathway for 2-Nitro-5-(thiophen-2-yl)aniline, a valuable intermediate for research and development in the pharmaceutical and materials science sectors. The use of the Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of this and related biaryl and heteroaryl anilines. The detailed experimental protocol and characterization data provided herein should serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules.

References

- D. G. Musaev, A. S. K. Hashmi, Eds., Cross Coupling and Heck-Type Reactions 2, Georg Thieme Verlag, 2013.

- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.

- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633-9695.

-

The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules 2013 , 18(1), 1034-1048. [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics 2021 , 2(4), 413-426. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-5-(thiophen-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. 2-Nitro-5-(thiophen-2-yl)aniline emerges as a compound of interest, integrating the electron-withdrawing nitroaniline core with a thiophene moiety, a well-known pharmacophore. Understanding the physicochemical properties of this molecule is the foundational step in assessing its potential as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3]

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 2-Nitro-5-(thiophen-2-yl)aniline. Due to the limited availability of experimental data for this specific molecule, this guide leverages robust computational prediction methodologies. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate the in silico findings and advance their discovery programs.

Compound Identity and Structure

A clear establishment of the molecular identity is the cornerstone of any physicochemical characterization.

| Identifier | Value | Source |

| Chemical Name | 2-Nitro-5-(thiophen-2-yl)aniline | IUPAC Nomenclature |

| CAS Number | 849235-53-6 | [4] |

| Molecular Formula | C₁₀H₈N₂O₂S | [4] |

| Molecular Weight | 220.25 g/mol | [4] |

| Canonical SMILES | C1=CC(=C(C=C1S2C=CC=C2)N)[O-] | |

| InChI | InChI=1S/C10H8N2O2S/c11-8-4-3-7(5-9(8)12(13)14)10-2-1-6-15-10/h1-6H,11H2 |

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of 2-Nitro-5-(thiophen-2-yl)aniline. These values provide initial insights into the molecule's behavior and guide further experimental investigation. It is crucial to note that these are in silico estimations and experimental verification is highly recommended.

| Property | Predicted Value | Significance in Drug Discovery |

| Melting Point | ~130-150 °C | Influences solubility and formulation development. |

| Boiling Point | >400 °C (decomposes) | Important for understanding thermal stability. |

| pKa (acidic) | ~17-18 | The aniline proton is weakly acidic. |

| pKa (basic) | ~ -1 to 0 | The nitro group significantly reduces the basicity of the aniline nitrogen. |

| LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Aqueous Solubility | Low to moderate | A critical parameter for oral bioavailability.[5][6] |

| Polar Surface Area | ~90-100 Ų | Influences membrane permeability and oral absorption. |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 3 |

Experimental Determination of Physicochemical Properties: A Practical Guide

The following section details standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of a novel compound like 2-Nitro-5-(thiophen-2-yl)aniline.

Determination of pKa by UV-Vis Spectrophotometry

The ionization constant (pKa) is a critical parameter that influences a drug's solubility, absorption, and receptor binding.[7] A spectrophotometric method is often employed for compounds with a chromophore, where the absorbance spectrum changes with pH.

Causality Behind Experimental Choices: This method is selected for its high throughput, low sample consumption, and suitability for compounds with a UV-active chromophore, which is present in the nitroaniline scaffold. The use of a series of buffers with known pH values allows for the precise determination of the pH at which the compound is 50% ionized.

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Protocol:

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of 2-Nitro-5-(thiophen-2-yl)aniline in DMSO.

-

Prepare a series of aqueous buffer solutions with known pH values ranging from 2 to 12, maintaining a constant ionic strength.

-

-

Spectrophotometric Measurement:

-

In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration of approximately 50-100 µM.

-

Record the UV-Vis absorption spectrum for each well from 230 to 500 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the molecule.

-

Plot the absorbance at this wavelength against the pH of the buffer.

-

Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) using non-linear regression to determine the pKa value.[3][7][8]

-

Determination of LogP by the Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.[9] The shake-flask method is the gold-standard for LogP determination.

Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between an aqueous and a lipid-mimicking organic phase (n-octanol), providing a direct and reliable measure of lipophilicity. Pre-saturation of the solvents is crucial to ensure that the partitioning is not influenced by the mutual solubility of the two phases.

Caption: Workflow for LogP determination using the shake-flask method.

Step-by-Step Protocol:

-

Preparation:

-

Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then allowing the phases to separate.

-

Prepare a stock solution of 2-Nitro-5-(thiophen-2-yl)aniline in the pre-saturated n-octanol.

-

-

Partitioning:

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed vial.

-

Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Centrifuge the vial to ensure complete separation of the two phases.

-

-

Analysis:

-

Carefully withdraw an aliquot from both the n-octanol and aqueous phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.[5][6] Both kinetic and thermodynamic solubility assays are commonly performed.

Causality Behind Experimental Choices: The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery, providing a rapid assessment of solubility from a DMSO stock solution. The thermodynamic solubility assay, while more time-consuming, provides the true equilibrium solubility of the solid compound, which is crucial for later-stage development and formulation.

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Protocol:

-

Preparation: Prepare a concentrated stock solution of 2-Nitro-5-(thiophen-2-yl)aniline in DMSO (e.g., 10 mM).

-

Assay:

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a sensitive analytical method like LC-MS/MS.[2]

-

The measured concentration represents the kinetic solubility.

-

Step-by-Step Protocol:

-

Preparation: Add an excess amount of the solid 2-Nitro-5-(thiophen-2-yl)aniline to a vial containing the aqueous buffer.

-

Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.

-

Separation: Filter the suspension to remove the undissolved solid.

-

Analysis: Determine the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS. This concentration is the thermodynamic solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the range of 6.5-8.5 ppm, with coupling patterns indicative of the substitution on the aniline and thiophene rings.

-

Aniline N-H Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

-

Thiophene Protons: Distinct signals for the protons on the thiophene ring, with characteristic coupling constants.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.

-

Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FTIR Absorption Bands:

-

N-H Stretching: A sharp band or a pair of bands in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

NO₂ Stretching: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: A band in the 1250-1350 cm⁻¹ region.

-

C-S Stretching (Thiophene): Bands in the fingerprint region.

Experimental Protocol for FTIR:

-

Sample Preparation: Prepare a solid sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in 2-Nitro-5-(thiophen-2-yl)aniline.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization - ESI):

-

Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 221.03. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.

-

Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 219.02.

Experimental Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Interpretation: Identify the molecular ion peak and any characteristic fragment ions to confirm the molecular weight and gain structural insights.[13]

Conclusion: A Foundation for Drug Discovery

This in-depth technical guide has provided a comprehensive overview of the predicted physicochemical properties of 2-Nitro-5-(thiophen-2-yl)aniline and detailed experimental protocols for their determination. While in silico predictions offer valuable initial guidance, the importance of empirical validation cannot be overstated. The methodologies outlined herein provide a robust framework for researchers to thoroughly characterize this and other novel chemical entities. A solid understanding of these fundamental properties is the critical first step in the long and complex journey of drug discovery and development, enabling informed decisions and ultimately increasing the probability of success.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]

-

UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. 2014. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

-

Course Hero. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]

-

Jorge Ramos. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

-

protocols.io. LogP / LogD shake-flask method. 2024. Available from: [Link]

-

Pharmaeli. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. 2025. Available from: [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]

-

University of Oxford. Sample Preparation Protocol for ESI Accurate Mass Service. Available from: [Link]

-

JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. 2019. Available from: [Link]

-

Lokey Lab Protocols. Shake Flask logK. 2017. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

Scribd. FTIR Analysis of Organic Compounds. Available from: [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. Available from: [Link]

-

KNUST. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Available from: [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). 2025. Available from: [Link]

-

Chemistry LibreTexts. 5.4: The 1H-NMR experiment. 2022. Available from: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. 2019. Available from: [Link]

-

ResearchGate. (PDF) LogP / LogD shake-flask method v1. Available from: [Link]

-

PubChem. 2-Nitro-5-(propylthio)aniline. Available from: [Link]

-

PubMed Central. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Available from: [Link]

-

ACS Publications. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Available from: [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. 2018. Available from: [Link]

-

Chemistry LibreTexts. 24.6: Nitro Compounds. 2021. Available from: [Link]

-

Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. 2022. Available from: [Link]

-

YouTube. Probe ESI Mass Spectrometry Analysis | Protocol Preview. 2023. Available from: [Link]

-

Semantic Scholar. The Solubilities of Aromatic Nitro Compounds in Pure Water.. Available from: [Link]

-

National Center for Biotechnology Information. 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. Available from: [Link]

-

ResearchGate. Synthesis of Novel [{(2-Amino-5-Nitro-N-[(E)-Thiophen-2-yl-Methylidene]Aniline-κN:N:S)(Sulphato-κO:O)}Zinc(II)] Complex with Physico-Chemical and Biological Perspective Exploration: A Combined Experimental and Computational Studies. Available from: [Link]

-

Missouri S&T. Aromatic Nitro Compounds. Available from: [Link]

-

PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. 2023. Available from: [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]

-

NMRe-learning. Determine the structure of small organic molecule from 1H NMR experimental spectrum. Available from: [Link]

-

ResearchGate. (PDF) 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Available from: [Link]

Sources

- 1. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemaxon.com [chemaxon.com]

- 3. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review - ProQuest [proquest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pushing the limits of solubility prediction via quality-oriented data selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the accuracy of octanol-water partition coefficient predictions in the SAMPL6 Part II log P Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. vcclab.org [vcclab.org]

- 12. modgraph.co.uk [modgraph.co.uk]

- 13. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Nitro-5-(thiophen-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(thiophen-2-yl)aniline is a niche aromatic compound characterized by the presence of a nitro group and a thiophene ring attached to an aniline core. Its unique structural combination of an electron-donating amino group, an electron-withdrawing nitro group, and an aromatic heterocycle in a para/meta-substituted pattern suggests its potential as a versatile building block in medicinal chemistry and materials science. The electronic properties of this molecule make it an interesting candidate for further functionalization and as a scaffold for the synthesis of more complex derivatives. This guide aims to provide a comprehensive overview of 2-Nitro-5-(thiophen-2-yl)aniline, including its identification, a proposed synthetic route, and an exploration of its potential applications based on the chemistry of its constituent functional groups.

Core Compound Identification

A precise identification of a chemical compound is fundamental for any research and development endeavor. The key identifiers for 2-Nitro-5-(thiophen-2-yl)aniline are summarized below.

| Identifier | Value | Source |

| CAS Number | 849235-53-6 | [1] |

| Molecular Formula | C₁₀H₈N₂O₂S | [1] |

| Molecular Weight | 220.25 g/mol | [1] |

| MDL Number | MFCD07368279 | [1] |

Proposed Synthesis and Mechanistic Rationale

A logical approach would involve the coupling of a halogenated nitroaniline with a thiophene boronic acid. Specifically, the reaction of 5-bromo-2-nitroaniline with thiophene-2-boronic acid in the presence of a palladium catalyst and a base would be a suitable method.

Reaction Scheme:

5-bromo-2-nitroaniline + thiophene-2-boronic acid → 2-Nitro-5-(thiophen-2-yl)aniline

The choice of 5-bromo-2-nitroaniline as a starting material is strategic. The bromine atom provides a reactive site for the cross-coupling reaction, and its position on the aniline ring is synthetically accessible. The nitro and amino groups direct the reactivity and influence the electronic properties of the final product.

Experimental Protocol: Proposed Suzuki Coupling

The following is a detailed, step-by-step methodology for the proposed synthesis of 2-Nitro-5-(thiophen-2-yl)aniline.

Materials:

-

5-bromo-2-nitroaniline

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-nitroaniline (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Nitro-5-(thiophen-2-yl)aniline.

Causality Behind Experimental Choices

-

Catalyst System: The combination of palladium(II) acetate and triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the Suzuki coupling mechanism.

-

Base: Potassium carbonate is a commonly used inorganic base in Suzuki couplings. It is required to activate the boronic acid for transmetalation to the palladium center.

-

Solvent System: The toluene/ethanol/water mixture provides a suitable medium for dissolving the reactants and facilitating the reaction. Water is often necessary for the catalytic cycle to proceed efficiently.

-

Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the phosphine ligand and the palladium catalyst.

Caption: Proposed workflow for the synthesis of 2-Nitro-5-(thiophen-2-yl)aniline via Suzuki coupling.

Spectroscopic and Physicochemical Properties

While detailed, publicly available spectroscopic data for 2-Nitro-5-(thiophen-2-yl)aniline is scarce, chemical suppliers indicate that NMR, HPLC, and MS data are available upon request.[1] Based on the structure, the following physicochemical properties can be anticipated:

| Property | Predicted/Expected Value | Rationale/Comments |

| Appearance | Yellow to orange solid | The presence of the nitroaniline chromophore typically imparts color. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The aromatic nature of the compound suggests solubility in organic solvents. |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] This is a standard precaution for many organic compounds to prevent degradation. |

Potential Applications and Research Directions

The structural motifs within 2-Nitro-5-(thiophen-2-yl)aniline suggest several potential areas of application, primarily in drug discovery and materials science.

Medicinal Chemistry

Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The nitroaniline moiety is also a key pharmacophore in various therapeutic agents. The combination of these two groups in a single molecule makes 2-Nitro-5-(thiophen-2-yl)aniline an attractive starting point for the synthesis of novel bioactive compounds. For instance, related nitrothiophene derivatives have been investigated for their biological activities.[3]

Furthermore, the amino group can be readily acylated or otherwise modified to generate a library of derivatives for structure-activity relationship (SAR) studies. The nitro group can also be reduced to an amine, providing another point for diversification and the synthesis of diamino compounds, which are valuable intermediates in heterocyclic synthesis.

Materials Science

Aniline derivatives are precursors to conducting polymers, and the incorporation of the thiophene unit could modulate the electronic and optical properties of such materials. The presence of both electron-donating and electron-withdrawing groups can lead to interesting photophysical properties, making this compound a candidate for investigation in the field of organic electronics, such as in the development of dyes for solar cells or organic light-emitting diodes (OLEDs).

Sources

Spectroscopic Characterization of 2-Nitro-5-(thiophen-2-yl)aniline: A Technical Guide

Introduction

2-Nitro-5-(thiophen-2-yl)aniline is a heterocyclic aromatic amine containing a nitro group and a thiophene moiety. As with many substituted anilines and thiophene derivatives, this compound holds potential as a building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is paramount for its application in drug development and scientific research. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of its chemical identity and purity.

This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize 2-Nitro-5-(thiophen-2-yl)aniline: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this guide will present predicted data and interpret it based on the well-established spectral characteristics of its constituent functional groups and structurally analogous compounds. The protocols described herein represent robust, field-proven methodologies for obtaining high-quality spectral data for this class of compounds.

Molecular Structure

The structural formula of 2-Nitro-5-(thiophen-2-yl)aniline is presented below. The numbering conventions for the aniline and thiophene rings are crucial for the assignment of signals in NMR spectroscopy.

Caption: Workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh between 5-20 mg of 2-Nitro-5-(thiophen-2-yl)aniline for ¹H NMR. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time. [1]2. Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. [1][2]3. Dissolution: Transfer the weighed sample into a clean, dry vial and add approximately 0.6 mL of the deuterated solvent. [3][4]Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean 5 mm NMR tube. [4]5. Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly. [3]6. Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve maximum homogeneity. [1]7. Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 2-Nitro-5-(thiophen-2-yl)aniline in CDCl₃ would be expected to show distinct signals for the aromatic protons on both the aniline and thiophene rings, as well as a signal for the amine protons.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~8.10 | d | 1H | H-3 | The proton ortho to the electron-withdrawing nitro group is expected to be the most deshielded proton on the aniline ring. In 2-nitroaniline, this proton appears at 8.097 ppm. [5] |

| ~7.40 | dd | 1H | H-4 | This proton is meta to the nitro group and ortho to the thiophene substituent. |

| ~7.30 | d | 1H | H-5' | Protons on the thiophene ring typically appear between 6.0 and 7.5 ppm. [6]The proton adjacent to the sulfur and the point of substitution is expected in this region. |

| ~7.10 | t | 1H | H-4' | The proton on the thiophene ring beta to the sulfur atom. |

| ~6.80 | d | 1H | H-6 | The proton ortho to the electron-donating amino group and meta to the thiophene substituent would be the most shielded on the aniline ring. |

| ~6.75 | d | 1H | H-3' | The proton on the thiophene ring adjacent to the point of substitution. |

| ~6.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. In 2-nitroaniline, this signal is observed around 6.1 ppm. [5] |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

| Predicted Chemical Shift (ppm) | Assignment | Justification |

| ~148.0 | C-1 | The carbon atom attached to the amino group. |

| ~135.0 | C-2 | The carbon atom bearing the nitro group, expected to be deshielded. |

| ~142.0 | C-5 | The carbon atom attached to the thiophene ring. |

| ~126.0 | C-3 | Aromatic CH carbon. |

| ~120.0 | C-4 | Aromatic CH carbon. |

| ~118.0 | C-6 | Aromatic CH carbon. |

| ~140.0 | C-2' | The carbon atom of the thiophene ring at the point of attachment to the aniline ring. |

| ~128.0 | C-5' | Aromatic CH carbon on the thiophene ring. |

| ~125.0 | C-3' | Aromatic CH carbon on the thiophene ring. |

| ~124.0 | C-4' | Aromatic CH carbon on the thiophene ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [7]The absorption of infrared radiation corresponds to the vibrational energies of specific covalent bonds. [8]

Experimental Protocol: IR Spectrum Acquisition

For a solid sample like 2-Nitro-5-(thiophen-2-yl)aniline, the spectrum can be obtained either as a KBr pellet or as a thin film from a solution.

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. [6]3. Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. [6]

Predicted IR Spectral Data

The IR spectrum of 2-Nitro-5-(thiophen-2-yl)aniline is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the N-O bonds of the nitro group, and the C-H and C=C bonds of the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| 3500-3300 | Medium | N-H stretch | Primary amine (-NH₂) |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 1620-1580 | Strong | C=C stretch | Aromatic rings |

| 1550-1500 | Strong | N-O asymmetric stretch | Nitro group (-NO₂) |

| 1350-1300 | Strong | N-O symmetric stretch | Nitro group (-NO₂) |

| ~1250 | Medium | C-N stretch | Aryl amine |

| ~820 | Strong | C-H out-of-plane bend | Substituted aromatic rings |

| ~750 | Medium | C-S stretch | Thiophene ring |

The presence of two bands in the 3500-3300 cm⁻¹ region is characteristic of a primary amine. The strong absorptions for the nitro group are also key identifiers.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [9]For structural elucidation, electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. [10][11]

Experimental Protocol: Electron Ionization Mass Spectrometry

Step-by-Step Methodology:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). [11]The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [12]This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•). [13]3. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species (fragment ions) and neutral radicals or molecules. [13]4. Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 2-Nitro-5-(thiophen-2-yl)aniline (C₁₀H₈N₂O₂S) is 220.25 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 220.

Proposed Fragmentation Pathway:

Caption: Proposed fragmentation pathway for 2-Nitro-5-(thiophen-2-yl)aniline in EI-MS.

Interpretation of Key Fragments:

-

m/z = 220 (Molecular Ion, M⁺•): The presence of this peak confirms the molecular weight of the compound.

-

m/z = 190: Loss of a neutral nitric oxide radical (•NO) from the molecular ion is a common fragmentation pathway for aromatic nitro compounds.

-

m/z = 174: Loss of a nitro radical (•NO₂) from the molecular ion.

-

m/z = 137: Cleavage of the bond between the two aromatic rings could lead to a fragment corresponding to the nitroaniline radical cation.

-

m/z = 83: A fragment corresponding to the thiophenyl cation.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, incorporating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the unequivocal identification and structural elucidation of 2-Nitro-5-(thiophen-2-yl)aniline. While direct experimental data is currently sparse, the predicted spectra, interpreted through the lens of established chemical principles and data from analogous structures, offer a reliable foundation for researchers. The detailed protocols provided herein are designed to ensure the acquisition of high-quality, reproducible data, which is essential for advancing research in drug discovery and materials science where this and similar molecules may play a vital role.

References

-

NMR Sample Preparation. (n.d.). Retrieved from JEOL Resonance. [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]

-

8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]

-

How to make an NMR sample. (n.d.). University of Oulu. [Link]

-

NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

-

2-Nitroaniline. (n.d.). PubChem. [Link]

-

Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Georgia. [Link]

-

Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 153-159. [Link]

- Millefiori, S., Favini, G., Millefiori, A., & Grasso, D. (1971). Electronic spectra and structure of nitroanilines. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(2), 147-155.

-

Electron ionization. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

2-Nitroaniline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Watson, D. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]

-

IR Spectroscopy Tutorial. (n.d.). Organic Chemistry at CU Boulder. [Link]

-

Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. (2021). Journal of Molecular Structure, 1239, 130514. [Link]

-

Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. (2022). The Journal of Organic Chemistry, 87(23), 15682-15693. [Link]

-

2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2867. [Link]

-

IR Spectroscopy - Basic Introduction. (2020, July 29). The Organic Chemistry Tutor [Video]. YouTube. [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2021). European Journal of Medicinal Chemistry, 213, 113165. [Link]

-

Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. [Link]

-

Brunning, A. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Compound Interest. [Link]

-

Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazole. (2014). Der Pharma Chemica, 6(5), 333-341. [Link]

-

2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o2004. [Link]

-

Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. (2022). Journal of Molecular Structure, 1250, 131754. [Link]

-

FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate. [Link]

-

2-Amino-5-nitro-N-[(E)-thio-phen-2-yl-methyl-idene]aniline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2867. [Link]

-

5-NITRO-2-THIENYLIDENE-ANILINE - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

-

(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1429. [Link]

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. ocw.mit.edu [ocw.mit.edu]

- 3. sites.bu.edu [sites.bu.edu]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. Electron ionization - Wikipedia [en.wikipedia.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Nitro-5-(thiophen-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

2-Nitro-5-(thiophen-2-yl)aniline, a molecule with the CAS number 849235-53-6, is an aromatic compound featuring a nitroaniline core linked to a thiophene ring. While detailed structural and conformational data on this specific molecule are not extensively published, its significance is underscored by its application as a key intermediate in the synthesis of complex molecules with therapeutic potential. Notably, it has been utilized in the development of histone deacetylase (HDAC) inhibitors, a class of drugs investigated for neurological disorders, memory enhancement, and cancer therapy[1].

Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for drug development professionals. The spatial arrangement of the nitroaniline and thiophene rings dictates its steric and electronic properties, which in turn govern its reactivity and its ability to interact with biological targets. This guide provides a comprehensive analysis of the predicted molecular structure and conformation of 2-Nitro-5-(thiophen-2-yl)aniline, offers a detailed roadmap for its experimental and computational characterization, and discusses the implications of its structure on drug design.

Part 1: Molecular Structure and Predicted Conformation

The molecular structure of 2-Nitro-5-(thiophen-2-yl)aniline is characterized by several key features that influence its overall shape and properties. The aniline ring is substituted with an electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂). The thiophene ring, an aromatic heterocycle, is attached at the 5-position of the aniline ring.

Key Structural Features and Intramolecular Interactions

A dominant feature in 2-nitroaniline derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-positioned nitro group. This interaction results in a pseudo-six-membered ring, which imparts significant planarity to the 2-nitroaniline fragment[2][3]. This planarity has a profound effect on the molecule's electronic properties and its conformational freedom.

Conformational Analysis: The Dihedral Angle

The most significant conformational variable in 2-Nitro-5-(thiophen-2-yl)aniline is the rotation around the single bond connecting the aniline and thiophene rings. This rotation defines the dihedral angle between the two aromatic systems. The preferred conformation will be a balance between two opposing forces:

-

Steric Hindrance: Repulsion between the ortho-hydrogen atoms on the aniline ring and the hydrogen atoms on the thiophene ring will disfavor a fully planar conformation. In substituted biphenyl systems, even modest ortho substituents lead to a significant twist from planarity[4][5].

-

Electronic Conjugation: A more planar arrangement would allow for greater π-electron delocalization between the two rings, which is an electronically stabilizing effect.

While a crystal structure for 2-Nitro-5-(thiophen-2-yl)aniline is not publicly available, data from closely related molecules can provide a strong basis for prediction. For instance, the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, which also contains a substituted aniline ring linked to a thiophene ring, reveals a dihedral angle of 23.16° between the two rings[1][6]. Given the structural similarities, it is highly probable that 2-Nitro-5-(thiophen-2-yl)aniline adopts a similarly twisted, non-planar conformation in the solid state.

Table 1: Predicted Molecular Properties of 2-Nitro-5-(thiophen-2-yl)aniline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂S | - |

| Molecular Weight | 220.25 g/mol | - |

| Predicted Dihedral Angle | ~20-30° | Inferred from[1][6] |

| Key Feature | Intramolecular H-bond in 2-nitroaniline moiety | Inferred from[2][3] |

Part 2: A Practical Guide to Structural Characterization

Given the absence of published experimental data, this section provides a robust, field-proven workflow for the comprehensive structural and conformational analysis of 2-Nitro-5-(thiophen-2-yl)aniline.

Workflow for Computational Analysis

A theoretical approach, particularly using Density Functional Theory (DFT), is a powerful first step to explore the molecule's conformational landscape.

Caption: Computational workflow for conformational analysis.

Detailed Protocol for DFT Calculations:

-

Structure Building: Construct the 2D structure of 2-Nitro-5-(thiophen-2-yl)aniline in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94).

-

Geometry Optimization: Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). This will yield the lowest energy (most stable) conformation.

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Conformational Search: To explore the rotational barrier between the rings, perform a relaxed potential energy surface (PES) scan. This involves systematically rotating the dihedral angle between the aniline and thiophene rings (e.g., in 10° increments) and optimizing the rest of the molecular geometry at each step. This will reveal the energy profile of the rotation and identify the most stable conformations and the transition states between them.

-

Analysis: Analyze the output to determine the dihedral angles of the low-energy conformers and the energy barrier to rotation. This provides critical insight into the molecule's flexibility.

Workflow for Experimental Characterization

Experimental validation is the gold standard for structural analysis. The following workflow outlines the key steps to determine the solid-state and solution-phase structure.

Caption: Experimental workflow for structural determination.

Detailed Experimental Protocols:

-

Synthesis and Purification:

-

Synthesize 2-Nitro-5-(thiophen-2-yl)aniline following established literature procedures.

-

Purify the crude product using column chromatography or recrystallization to obtain high-purity material suitable for analysis.

-

-

Single-Crystal X-Ray Diffraction (for Solid-State Structure):

-

Crystal Growth: Grow single crystals by slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other phasing techniques. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure. This will provide precise bond lengths, bond angles, and the solid-state dihedral angle.

-

-

NMR Spectroscopy (for Solution-State Conformation):

-

Data Acquisition: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a suite of NMR spectra, including ¹H, ¹³C, and 2D spectra such as COSY and HSQC for assignment.

-

NOESY for Conformation: Crucially, acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The presence or absence of cross-peaks between protons on the aniline and thiophene rings can provide direct evidence of the preferred conformation in solution.

-

Part 3: Implications for Drug Development

The conformation of 2-Nitro-5-(thiophen-2-yl)aniline is not merely an academic detail; it is a critical factor in its utility as a building block for drug candidates.

-

Binding Pocket Complementarity: The dihedral angle between the two rings defines the overall shape of the molecule. For a molecule to be an effective drug, its shape must be complementary to the binding site of its target protein. A twisted conformation presents a different three-dimensional profile than a planar one, which will influence binding affinity and selectivity.

-

Structure-Activity Relationship (SAR): As demonstrated by its use in HDAC inhibitor synthesis, the 2-Nitro-5-(thiophen-2-yl)aniline scaffold serves as a platform for further chemical modification[1]. Understanding the conformational preferences of this core structure allows medicinal chemists to make rational design choices for subsequent modifications, aiming to optimize interactions with the target and improve pharmacokinetic properties.

-

Physicochemical Properties: The degree of planarity affects properties such as solubility and crystal packing. A non-planar structure can disrupt efficient crystal packing, which may lead to lower melting points and potentially improved solubility—a desirable trait for drug candidates.

References

Sources

- 1. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. journals.iucr.org [journals.iucr.org]

A Senior Application Scientist's Guide to the Solubility of 2-Nitro-5-(thiophen-2-yl)aniline in Organic Solvents

Abstract

Introduction: The Critical Role of Solubility in Drug Discovery and Development

The journey of a potential drug molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of a compound's ultimate success. For a molecule like 2-Nitro-5-(thiophen-2-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry, understanding its solubility profile is not merely an academic exercise but a critical step in its development pathway.

Poor aqueous solubility can severely limit a drug's bioavailability, while its solubility in organic solvents is crucial for various stages of development, including:

-

Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during synthesis and subsequent purification steps like crystallization.

-

Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, parenteral, or topical administration.

-

Analytical Method Development: Accurate quantification and characterization of the compound often rely on its dissolution in a solvent compatible with analytical techniques such as HPLC and spectroscopy.

-

In Vitro and In Vivo Screening: The preparation of stock solutions for biological assays requires solvents that can dissolve the compound at the desired concentrations without interfering with the experimental system.

This guide will provide the necessary tools and knowledge to approach the solubility determination of 2-Nitro-5-(thiophen-2-yl)aniline with scientific rigor.

Physicochemical Profile and Theoretical Solubility Considerations

The molecular structure of 2-Nitro-5-(thiophen-2-yl)aniline dictates its interactions with various solvents. A careful analysis of its functional groups allows for a qualitative prediction of its solubility behavior.

Molecular Structure:

-

Nitro Group (-NO2): This electron-withdrawing group is highly polar and can participate in dipole-dipole interactions.

-

Aniline Moiety (-NH2): The primary amine group can act as both a hydrogen bond donor and acceptor, contributing significantly to its potential for interaction with protic solvents.

-

Thiophene Ring: This sulfur-containing aromatic heterocycle contributes to the overall aromatic character and can engage in π-π stacking interactions. It is less polar than the other functional groups.

Based on these features, we can anticipate the following solubility trends:

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving 2-Nitro-5-(thiophen-2-yl)aniline due to their ability to engage in strong dipole-dipole interactions with the nitro group and the overall polar nature of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The presence of the aniline group suggests that hydrogen bonding with these solvents will facilitate solubility. However, the overall non-polar character of the thiophene and benzene rings may limit very high solubility.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the "like dissolves like" principle. The polar functional groups will have unfavorable interactions with non-polar solvent molecules.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity may offer moderate solubility.

Table 1: Predicted Qualitative Solubility of 2-Nitro-5-(thiophen-2-yl)aniline

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the aniline group. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity can solvate both polar and non-polar regions. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Limited hydrogen bonding capability. |

| Aromatic | Toluene, Benzene | Low | Primarily van der Waals forces and potential π-π stacking. |

| Aliphatic | Hexane, Heptane | Very Low | Unfavorable interactions with polar functional groups. |

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal equilibrium solubility method is a robust and widely accepted technique.

Materials and Equipment

-

2-Nitro-5-(thiophen-2-yl)aniline (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the workflow for the isothermal equilibrium solubility determination.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Detailed Protocol

-

Preparation of Slurries:

-

Accurately weigh an excess amount of 2-Nitro-5-(thiophen-2-yl)aniline into a series of vials. The amount should be sufficient to ensure a visible excess of solid remains after equilibration.

-

To each vial, add a precise volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the slurries for a sufficient duration to reach equilibrium. This is a critical step and typically requires 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

For denser solids, centrifugation can be used to pellet the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 2-Nitro-5-(thiophen-2-yl)aniline.

-

A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.

-

-

Data Calculation and Reporting:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Solubility is typically reported in units of mg/mL or mol/L.

-

The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise format.

Table 2: Hypothetical Solubility Data for 2-Nitro-5-(thiophen-2-yl)aniline at 25 °C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] |

| Dichloromethane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| Hexane | [Experimental Value] | [Calculated Value] |

The interpretation of this data will be crucial for subsequent research and development activities. For instance, high solubility in a particular solvent might suggest its use in purification by crystallization, while moderate solubility in a biocompatible solvent could be a starting point for formulation development.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of 2-Nitro-5-(thiophen-2-yl)aniline in organic solvents. While pre-existing quantitative data is scarce, the provided experimental protocol offers a robust framework for generating this critical information. The resulting solubility data will be invaluable for guiding synthesis, purification, formulation, and analytical development efforts involving this compound.

Future work should focus on generating a comprehensive solubility profile across a wider range of solvents and at different temperatures. This will not only aid in the practical application of this compound but also contribute to a deeper understanding of its physicochemical properties and its potential as a therapeutic agent.

References

Note: As no direct literature on the solubility of "2-Nitro-5-(thiophen-2-yl)aniline" was found, the following references provide context on related compounds and general methodologies for solubility determination.

starting materials for "2-Nitro-5-(thiophen-2-yl)aniline" synthesis

An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(thiophen-2-yl)aniline

Introduction

2-Nitro-5-(thiophen-2-yl)aniline is a heterocyclic aromatic amine containing both a nitroaniline and a thiophene moiety. This unique structural combination makes it a valuable intermediate in the synthesis of various functional materials and pharmaceutical compounds. The electron-withdrawing nature of the nitro group and the electron-rich thiophene ring create a molecule with interesting electronic properties, suitable for applications in organic electronics and as a scaffold for drug discovery. This guide provides a comprehensive overview of the synthetic strategies for 2-Nitro-5-(thiophen-2-yl)aniline, with a primary focus on a robust and widely applicable palladium-catalyzed cross-coupling reaction.

Retrosynthetic Analysis and Strategy

The synthesis of 2-Nitro-5-(thiophen-2-yl)aniline is most effectively approached through a convergent strategy involving the formation of a carbon-carbon bond between the aniline and thiophene rings. The most logical and well-established method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This retrosynthetic analysis breaks down the target molecule into two key precursors: a halogenated nitroaniline and a thiophene boronic acid derivative.

Caption: Retrosynthetic approach for 2-Nitro-5-(thiophen-2-yl)aniline.

While other cross-coupling reactions like the Buchwald-Hartwig amination could be envisioned, they are generally employed for C-N bond formation and would require a different set of starting materials, potentially involving more complex syntheses.[1][2] The Ullmann condensation, a copper-catalyzed alternative, typically necessitates harsher reaction conditions.[3] Therefore, the Suzuki-Miyaura coupling stands out for its mild conditions, high functional group tolerance, and the commercial availability of the necessary reagents.[4][5]

Synthesis of Key Precursors

5-Bromo-2-nitroaniline

This crucial starting material can be synthesized from 2-nitroaniline via electrophilic aromatic substitution (bromination). The directing effects of the amino and nitro groups are key to achieving the desired regioselectivity.

Experimental Protocol: Synthesis of 5-Bromo-2-nitroaniline

-

Materials: 2-nitroaniline, sodium bromide (NaBr), sodium persulfate (Na₂S₂O₈), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), acetonitrile (CH₃CN), water.

-

Procedure:

-

To a suspension of CuSO₄·5H₂O (0.25 equivalents) in a 2:1 mixture of acetonitrile and water, add 2-nitroaniline (1.0 equivalent) at room temperature.

-

Stir the mixture for 15 minutes.

-

Cool the reaction mixture to 7°C in an ice bath.

-

Add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) portion-wise over 15 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at 7°C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.

-

Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃).

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-nitroaniline (a constitutional isomer of the desired product, often co-synthesized and needing careful separation) and the desired 5-bromo-2-nitroaniline.

-

-

Causality: The amino group is a strongly activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In 2-nitroaniline, the position para to the amino group (C4) is the most activated site for electrophilic substitution. The described procedure is adapted from a method for the synthesis of 4-bromo-2-nitroaniline, and optimization may be required to favor the 5-bromo isomer.[6] Alternative multi-step syntheses starting from bromobenzene have also been reported.[7]

Thiophen-2-ylboronic acid